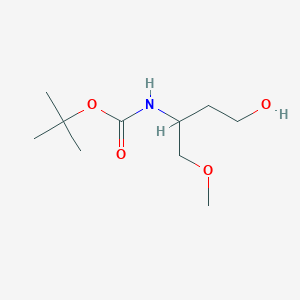
tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-1-methoxybutan-2-yl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a prodrug that can be activated in the body to release active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
- tert-Butyl (4-hydroxybutan-2-yl)carbamate
- tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness: tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is unique due to its specific functional groups, which confer distinct reactivity and stability. The presence of both hydroxyl and methoxy groups allows for diverse chemical transformations, making it a versatile building block in synthesis .
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxy-1-methoxybutan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-8(5-6-12)7-14-4/h8,12H,5-7H2,1-4H3,(H,11,13) |
InChI Key |
VFICVOGJYRPEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



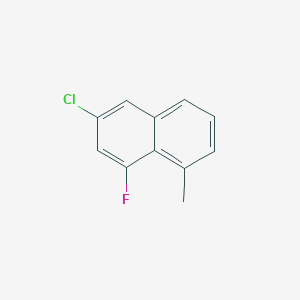
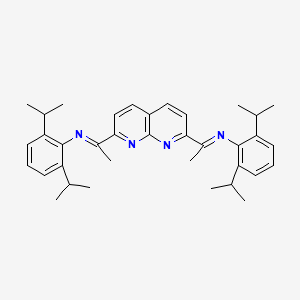
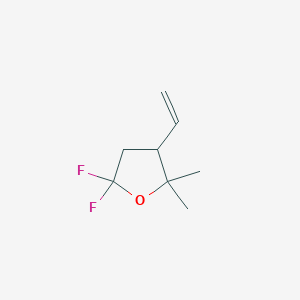
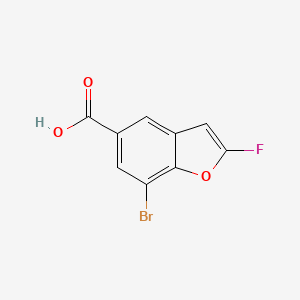
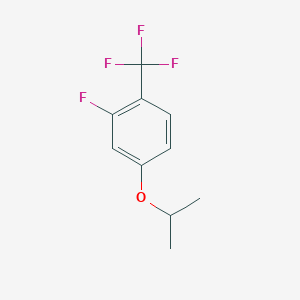
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
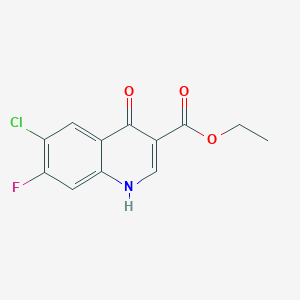
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
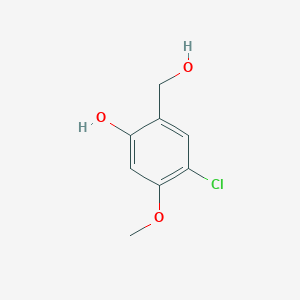
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)

